Nafenopin (2-methyl-2[p-(1,2,3,4-tetrahydro-1-naphthyl)phenoxy]-propionic acid) is a synthetic compound classified as a peroxisome proliferator (PP). [ [], [] ] PPs are a structurally diverse group of chemicals that, when administered to rodents, cause an increase in the size and number of peroxisomes in liver cells. [ [], [], [] ] This increase is often accompanied by hepatomegaly (enlarged liver) and, after prolonged exposure, can lead to the development of liver tumors in these animals. [ [], [], [], [] ] Nafenopin is frequently used as a model compound in scientific research to understand the mechanisms of peroxisome proliferation and its link to hepatocarcinogenesis. [ [], [], [] ] It also serves as a valuable tool for studying lipid metabolism and enzyme regulation. [ [], [], [] ]
Related Compounds
Nafenopin-CoA
Compound Description: Nafenopin-CoA is the coenzyme A (CoA) ester of Nafenopin. It is a metabolic product of Nafenopin formed through acyl-CoA conjugation catalyzed by hepatic microsomal long-chain fatty acid-CoA ligases. [] Research suggests that Nafenopin-CoA has a higher binding affinity to certain proteins compared to Nafenopin itself. []
Relevance: Nafenopin-CoA is a key metabolite of Nafenopin and is directly involved in its biological activity. Studies show a direct relationship between Nafenopin-CoA formation, the acylation of human liver proteins, and the inhibition of endogenous palmitoylation. [] The ability of Nafenopin to form CoA conjugates and act as a substrate in lipid metabolism pathways is central to its mechanism of action and potential toxicity. []
Palmitic acid
Compound Description: Palmitic acid is an endogenous saturated fatty acid. It plays a crucial role in protein palmitoylation, a process crucial for regulating protein localization and function. []
Palmitoyl-CoA
Compound Description: Palmitoyl-CoA is the CoA ester of Palmitic acid. It acts as a substrate for various enzymes involved in lipid metabolism, including protein palmitoylation. []
Relevance: Similar to Palmitic acid, Palmitoyl-CoA helps to elucidate the interplay between Nafenopin and endogenous fatty acid pathways. The finding that Nafenopin specifically inhibits protein palmitoylation by Palmitoyl-CoA underscores its potential to interfere with essential cellular functions regulated by this endogenous compound. []
Clofibrate
Compound Description: Clofibrate is a hypolipidemic agent belonging to the same class of compounds as Nafenopin, known as peroxisome proliferators. [] Like Nafenopin, Clofibrate is known to induce the proliferation of hepatic peroxisomes. [, ]
Relevance: Clofibrate serves as a structural analog of Nafenopin, enabling researchers to compare their biological effects and understand the structure-activity relationships within this class of compounds. Both compounds exhibit similar effects on hepatic DNA, suggesting shared mechanisms in their potential for hepatocarcinogenicity. [] Additionally, both Clofibrate and Nafenopin decrease serum cholesterol and triglyceride levels in hyperlipidemic patients. []
Ciprofibrate
Compound Description: Ciprofibrate is another hypolipidemic drug and peroxisome proliferator, similar in structure and action to Nafenopin. []
Relevance: Ciprofibrate, alongside Clofibrate, allows for broader comparisons within the peroxisome proliferator class. The CoA ester of Ciprofibrate can displace Nafenopin-CoA from binding sites, suggesting competition for common targets. [] This observation highlights the potential for cross-reactivity and overlapping toxicological profiles among these compounds.
Tibric acid
Compound Description: Tibric acid is a hypolipidemic drug and a peroxisome proliferator, similar in structure and action to Nafenopin. []
Relevance: Tibric acid, along with Ciprofibrate and Clofibrate, helps to delineate structure-activity relationships within the peroxisome proliferator class. The fact that the CoA ester of Tibric acid can displace Nafenopin-CoA from specific binding sites highlights the possibility of shared mechanisms of action and potential for similar toxicological effects among these compounds. []
Dehydroepiandrosterone (DHEA)
Compound Description: Dehydroepiandrosterone (DHEA) is a naturally occurring steroid hormone. Like Nafenopin, it can act as a peroxisome proliferator, but its mechanism differs. [, , ]
Relevance: DHEA provides an interesting comparison point to Nafenopin. Despite both being peroxisome proliferators, they exhibit distinct gene regulatory effects. While both induce acyl-CoA oxidase and CYP4A1, DHEA uniquely induces CYP3A23, indicating a mechanism independent of PPARα activation. [] DHEA also regulates PPARα by altering its phosphorylation status and increasing its expression, a mechanism not observed with Nafenopin. []
Phenobarbital
Compound Description: Phenobarbital is a barbiturate drug with diverse pharmacological effects, including inducing liver enzymes. [] It is used as a model compound for comparison with nafenopin regarding their effects on liver biochemistry and tumor promotion potential. []
Relevance: Unlike Nafenopin, Phenobarbital enhances, rather than inhibits, cytosolic glutathione transferase activities. It also does not induce peroxisome proliferation to the same extent as Nafenopin, despite both increasing catalase activity. [] These contrasting effects highlight the distinct mechanisms of action between the two compounds, suggesting that Phenobarbital's tumor-promoting activity in the liver differs from that of Nafenopin.
Oleoyl-CoA
Compound Description: Oleoyl-CoA is the CoA ester of Oleic acid, an unsaturated fatty acid. [] It is involved in various metabolic pathways, including fatty acid beta-oxidation. []
Relevance: Oleoyl-CoA plays a role in understanding the binding specificity of Nafenopin-CoA to certain protein targets. Research shows that Oleoyl-CoA can displace Nafenopin-CoA from binding to specific polypeptides, suggesting a competitive interaction for these sites. [] This finding contributes to our knowledge of the potential metabolic interactions and off-target effects of Nafenopin.
Source and Classification
Nafenopin was developed as part of a class of compounds known as aryloxyisobutyric acids. Its primary application is in the management of lipid disorders, particularly in reducing hyperlipidemia. The compound is recognized for its ability to induce peroxisome proliferation, which is linked to various metabolic processes in the liver.
Synthesis Analysis
The synthesis of nafenopin involves several steps that typically include:
Starting Materials: The synthesis begins with the preparation of naphthalene derivatives and phenoxyacetic acids.
Reactions: Key reactions include alkylation and acylation processes that yield the final product.
Technical Parameters:
Temperature Control: The reactions are often conducted under controlled temperatures to ensure optimal yields.
Purification: Post-synthesis, nafenopin is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
The specific synthetic route may vary, but it generally follows established organic synthesis protocols that ensure high efficiency and yield.
Molecular Structure Analysis
Nafenopin's molecular structure can be described as follows:
Molecular Formula: C18H23O3
Molecular Weight: Approximately 297.37 g/mol
Structural Features:
The compound features a naphthalene ring system, which contributes to its lipophilicity.
It contains a phenoxy group that enhances its biological activity by facilitating interactions with cellular targets.
The three-dimensional conformation of nafenopin plays a crucial role in its biological activity, particularly in how it interacts with peroxisome proliferator-activated receptors (PPARs) in liver cells.
Chemical Reactions Analysis
Nafenopin participates in several significant chemical reactions, particularly related to lipid metabolism:
Peroxisome Proliferation: Nafenopin induces the proliferation of peroxisomes in liver cells, leading to enhanced fatty acid oxidation.
Catalase Activity: It stimulates the synthesis of catalase, an enzyme critical for breaking down hydrogen peroxide, thereby protecting cells from oxidative damage.
Hypolipidemic Effects: The compound lowers triglyceride levels by inhibiting their synthesis and promoting their breakdown through enhanced β-oxidation processes.
These reactions underscore nafenopin's role as a modulator of lipid metabolism and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of nafenopin primarily involves:
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Nafenopin binds to PPARs, leading to changes in gene expression that promote fatty acid oxidation and the proliferation of peroxisomes.
Induction of Enzymatic Pathways: It enhances the expression of enzymes involved in lipid metabolism, including those responsible for β-oxidation and catalase production.
Cellular Effects: The compound also affects cell signaling pathways that regulate apoptosis and cell growth, contributing to its mitogenic properties.
Studies have shown that these mechanisms are crucial for understanding how nafenopin exerts its hypolipidemic effects while also influencing liver health.
Physical and Chemical Properties Analysis
Nafenopin exhibits several notable physical and chemical properties:
Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Nafenopin has a melting point typically around 90–95 °C, indicating its solid-state characteristics at room temperature.
These properties are essential for formulating nafenopin into effective pharmaceutical preparations.
Applications
Nafenopin has several scientific applications:
Hypolipidemic Therapy: It is primarily used for managing dyslipidemia and reducing triglyceride levels in patients with metabolic disorders.
Research Tool: Nafenopin serves as a valuable tool in studies investigating peroxisome proliferation and associated metabolic pathways.
Toxicology Studies: It is utilized in toxicological research to understand the effects of peroxisome proliferators on liver function and carcinogenesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Metominostrobin is a systemic fungicide mainly used against rice blast disease. Its mode of action involves inhibiting respiratory electron transfer. Metominostrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with the amino group of methylamine. Used for the control of Pyricularia oryzae on rice crops. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, a monocarboxylic acid amide, an aromatic ether, an amide fungicide and a methoxyiminoacetamide strobilurin antifungal agent.
Metoprine is a diaminopyrimidine folate antagonist with potential antineoplastic activity. Metoprine inhibits dihydrofolate reductase, resulting in decreased cellular folate metabolism and cell growth; it also inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism. Lipid-soluble metoprine is capable of crossing the blood-brain barrier. (NCI04)
Metoprolol is a propanolamine that is 1-(propan-2-ylamino)propan-2-ol substituted by a 4-(2-methoxyethyl)phenoxy group at position 1. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a xenobiotic, an environmental contaminant and a geroprotector. It is a propanolamine, an aromatic ether, a secondary alcohol and a secondary amino compound. Metoprolol is a selective beta-1 blocker commonly employed as the succinate and tartrate derivatives depending if the formulation is designed to be of immediate release or extended release. The possibility of the generation of these formulations comes from the lower systemic bioavailability of the succinate derivative. To this date, it is one of the preferred beta-blockers in general clinical guidelines and it is widely prescribed in the Netherlands, New Zealand, and the US. Metoprolol was developed since 1969 by US Pharmaceutical Holdings I and FDA approved in 1978. Metoprolol is a beta-Adrenergic Blocker. The mechanism of action of metoprolol is as an Adrenergic beta-Antagonist. Metoprolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Metoprolol has been linked to rare cases of drug induced liver injury. Metoprolol is a natural product found in Carica papaya with data available. Metoprolol is a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction leading to a reduction in cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion. A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS. See also: Metoprolol Tartrate (has salt form); Metoprolol Succinate (has salt form); Metoprolol Fumarate (has salt form).